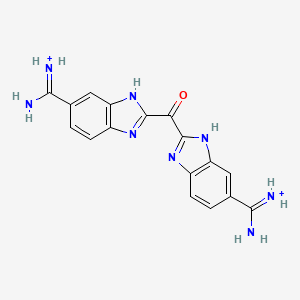
Bis(5-amidino-2-benzimidazolyl)methane ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-amidino-2-benzimidazolyl)methane ketone: is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-amidino-2-benzimidazolyl)methane ketone typically involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate reagents. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(5-amidino-2-benzimidazolyl)methane ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, bis(5-amidino-2-benzimidazolyl)methane ketone is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown promise as a potent inhibitor of trypsin, plasmin, and urokinase, making it valuable in biological research. It has been studied for its ability to suppress experimentally induced arthritis in animal models .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its inhibitory effects on proteases suggest it could be useful in treating conditions involving excessive protease activity, such as certain inflammatory diseases .
Industry: In the industrial sector, the compound’s unique chemical properties make it suitable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of bis(5-amidino-2-benzimidazolyl)methane ketone involves its interaction with specific molecular targets, such as serine proteases. By binding to these enzymes, the compound inhibits their activity, thereby modulating various biological processes. This inhibition can lead to reduced inflammation and other therapeutic effects .
Comparison with Similar Compounds
Bis(5-amidino-2-benzimidazolyl)methanone: Another benzimidazole derivative with similar structural features.
Bis(5-amidino-benzimidazolyl)methane: A related compound with slight variations in its chemical structure.
Uniqueness: Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C17H16N8O+2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[amino-[2-[6-[amino(azaniumylidene)methyl]-1H-benzimidazole-2-carbonyl]-3H-benzimidazol-5-yl]methylidene]azanium |
InChI |
InChI=1S/C17H14N8O/c18-14(19)7-1-3-9-11(5-7)24-16(22-9)13(26)17-23-10-4-2-8(15(20)21)6-12(10)25-17/h1-6H,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25)/p+2 |
InChI Key |
VVVXDHROXQUONB-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC2=C(C=C1C(=[NH2+])N)NC(=N2)C(=O)C3=NC4=C(N3)C=C(C=C4)C(=[NH2+])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[Formyl(hydroxy)amino]methyl}hexanoic acid](/img/structure/B10777747.png)
![N-[O-Phosphono-pyridoxyl]-isoleucine](/img/structure/B10777750.png)
![(2r)-2-[(1r)-1-{[(2s)-2-Carboxy-2-(4-Hydroxyphenyl)acetyl]amino}-1-Methoxy-2-Oxoethyl]-5-Methylidene-5,6-Dihydro-2h-1,3-Oxazine-4-Carboxylic Acid](/img/structure/B10777753.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777761.png)
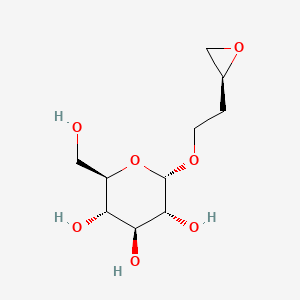
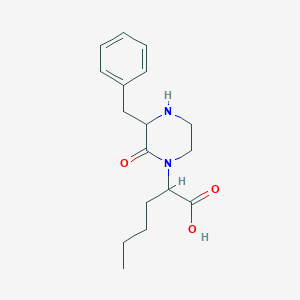
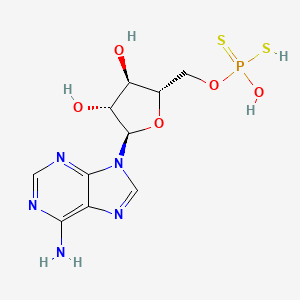
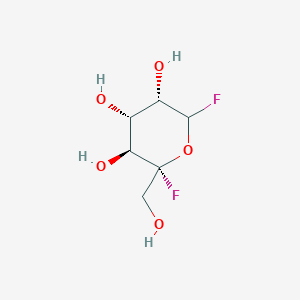
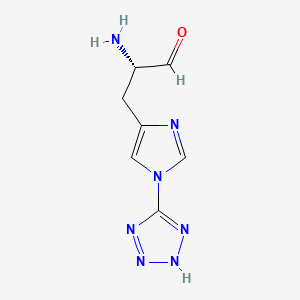
![(2R,3S,4S,5S,6S)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777808.png)
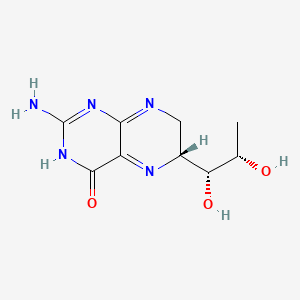
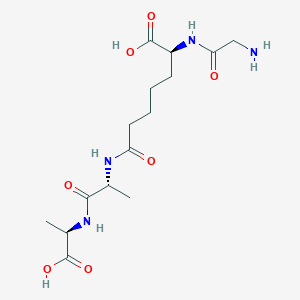

![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)
